Isobavachin
Descripción general
Descripción
Isobavachin is a novel natural scaffold compound . It’s a phenolic with anti-osteoporosis activity and has been identified as a potent URAT1 inhibitor . It has been studied for its diverse pharmacological activities .
Synthesis Analysis
Isobavachin has been found to inhibit URAT1 with an IC 50 value of 0.24 ± 0.06 μM . It also inhibits glucose transporter 9 (GLUT9), another pivotal urate reabsorption transporter, with an IC 50 value of 1.12 ± 0.26 μM .Molecular Structure Analysis
Isobavachin is a flavanone with a prenyl group at position 8 of ring A . It has been shown to facilitate differentiation of mouse embryonic cells into embryonic cells through protein prenylation .Chemical Reactions Analysis
Isobavachin undergoes efficient oxidation and glucuronidation by human liver microsomes and HIM with CL int values from 5.53 to 148.79 μl/min per mg . CYP1A2, 2C19 and UGT1As play an important role in isobavachin metabolism .Physical And Chemical Properties Analysis
Isobavachin has a molecular weight of 324.37 . It has a CAS No.: 31524-62-6 .Aplicaciones Científicas De Investigación
Summary of the Application
Isobavachin, a phenolic compound with anti-osteoporosis activity, has been studied for its metabolic characteristics and potential drug interactions involving Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs) .
Methods of Application or Experimental Procedures
Metabolites of Isobavachin in mice were first identified and characterized. Oxidation and glucuronidation studies were performed using liver and intestine microsomes .
Results or Outcomes
Two glucuronides and three oxidated metabolites were identified in mice. Isobavachin underwent efficient oxidation and glucuronidation by human liver microsomes and HIM with CL int values from 5.53 to 148.79 μl/min per mg .
2. Potential Inhibitor Against Prostate Cancer
Summary of the Application
Isobavachin has been evaluated as a potential inhibitor against T877A and W741L mutations in prostate cancer .
Methods of Application or Experimental Procedures
Computational approaches were used to evaluate Isobavachin and its derivatives as potential agents to tackle point mutations in prostate cancer .
Results or Outcomes
Isobavachin, along with its derivatives IsoMod4 and IsoMod7, were concluded to be stable and exhibited potential properties for developing a novel drug to combat prostate cancer and its associated drug-resistance .
3. Anti-Hyperuricemia
Summary of the Application
Isobavachin has been studied for its potential anti-hyperuricemia effects .
Methods of Application or Experimental Procedures
Network pharmacology and molecular docking were used to investigate the potential targets and molecular mechanisms of Isobavachin’s anti-hyperuricemia effects .
Results or Outcomes
Isobavachin could regulate pathways including Drug metabolism-other enzymes, Metabolic pathways, Bile secretion, Renin-angiotensin system, and Renin secretion by core targets HPRT1, REN, and ABCG2 in the treatment of hyperuricemia .
Direcciones Futuras
Isobavachin has been found to have potential anti-hyperuricemia effects . It has been suggested that it deserves further investigation as a candidate anti-hyperuricemic drug with a novel mechanism of action . It has also been suggested that it could be a potential drug to combat prostate cancer and its associated drug-resistance .
Propiedades
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBXCHUXFKMGQ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953509 | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobavachin | |
CAS RN |
31524-62-6 | |
Record name | Isobavachin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31524-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobavachin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031524626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.